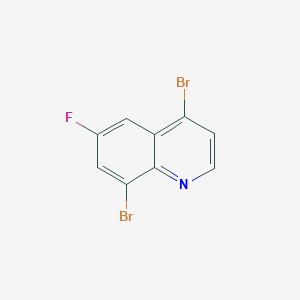

4,8-Dibromo-6-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,8-dibromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGSISNJUHQLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4,8 Dibromo 6 Fluoroquinoline

The compound 4,8-Dibromo-6-fluoroquinoline is a solid at room temperature. cymitquimica.com Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₄Br₂FN | cymitquimica.comnih.gov |

| Molecular Weight | 304.94 g/mol | cymitquimica.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1592375-65-9 | nih.gov |

| Canonical SMILES | C1=CN=C2C(=CC(=CC2=C1Br)F)Br | nih.gov |

| InChI | InChI=1S/C9H4Br2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H | nih.gov |

| InChIKey | CHGSISNJUHQLAI-UHFFFAOYSA-N | nih.gov |

Synthesis and Reactivity

While specific synthetic routes for 4,8-Dibromo-6-fluoroquinoline are not extensively detailed in the provided search results, general principles of quinoline (B57606) synthesis can be applied. Classical methods like the Skraup and Doebner-von Miller syntheses are foundational for creating the quinoline core. orientjchem.orgiust.ac.ir The introduction of the halogen substituents would likely involve regioselective halogenation steps. For instance, bromination of quinoline derivatives can be achieved using N-bromosuccinimide. acs.org The synthesis of related fluoroquinolines has been accomplished through methods like the Gould-Jacobs reaction starting from appropriately substituted anilines. researchgate.netfordham.edu

The reactivity of this compound is dictated by its halogen substituents. The bromine atoms, particularly the one at the 4-position, are susceptible to nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. ossila.com This allows for the introduction of a wide variety of substituents at these positions. The fluorine atom at the 6-position is generally less reactive towards nucleophilic substitution but significantly influences the electronic properties of the benzene (B151609) portion of the ring system. fordham.edu

Spectroscopic Analysis

Detailed spectroscopic data for 4,8-Dibromo-6-fluoroquinoline is not available in the provided search results. However, based on the analysis of related quinoline (B57606) derivatives, certain characteristic spectroscopic features can be anticipated. frontiersin.orgresearchgate.net

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with coupling patterns indicative of the substitution on the quinoline ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms, with the chemical shifts influenced by the attached halogens and the nitrogen atom.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of two bromine atoms. frontiersin.org

UV-Vis Spectroscopy: Quinolines typically exhibit absorption bands in the UV region. The specific wavelengths of maximum absorption for this compound would be influenced by the halogen substituents. researchgate.net

IR Spectroscopy: The infrared spectrum would show characteristic vibrational bands for the C-H, C=C, C=N, C-Br, and C-F bonds within the molecule.

Computational Chemistry and Theoretical Investigations on Dibromofluoroquinoline Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uzh.chsibran.ru It is widely employed to determine a molecule's optimized geometry, corresponding to the lowest energy conformation, and to calculate various electronic properties. DFT calculations, often using functionals like B3LYP, provide a balance between accuracy and computational cost for molecules of this size. researchgate.netekb.eg

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. dergipark.org.tr The spatial distribution of these orbitals is crucial. In a substituted quinoline (B57606), the HOMO and LUMO are typically delocalized across the π-system of the aromatic rings. The presence of electron-withdrawing substituents like bromine and fluorine would be expected to influence the energy levels and distribution of these orbitals significantly. The analysis of HOMO and LUMO shapes helps identify the potential sites for nucleophilic and electrophilic attacks.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's stability and reactivity. dergipark.org.tr A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. jetir.org Complexation of similar quinoline ligands with metal ions has been shown to reduce the HOMO-LUMO gap, indicating an increase in biological activity. acs.org

A theoretical study on a related compound, 5,7-dichloro-8-hydroxyquinoline, highlights the use of DFT to calculate these FMO properties. eurjchem.com However, specific calculated values for the HOMO, LUMO, and the resultant energy gap for 4,8-Dibromo-6-fluoroquinoline are not available in published literature.

Table 1: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis Note: This table is illustrative of the parameters that would be calculated. No specific published values for this compound were found.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dergipark.org.tr The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green regions represent neutral or zero potential areas.

For this compound, an MEP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination. The regions near the electron-withdrawing halogen atoms would be expected to show a more complex potential distribution. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides quantitative insight into intramolecular interactions.

NBO analysis is particularly effective for studying delocalization effects and hyperconjugation. It calculates the stabilization energy (E(2)) associated with the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de Large E(2) values indicate strong electronic interactions, such as intramolecular charge transfer. researchgate.net In this compound, this analysis could quantify the interactions between the lone pairs on the nitrogen and halogen atoms and the antibonding orbitals of the quinoline ring system, providing a deeper understanding of its electronic structure and stability.

Theoretical Spectroscopic Property Prediction and Validation (e.g., computed NMR, IR, UV-Vis spectra)

Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data.

Infrared (IR) Spectra: DFT calculations can predict vibrational frequencies. researchgate.net The computed IR spectrum for this compound would show characteristic peaks corresponding to C-H, C=C, C=N, C-F, and C-Br stretching and bending modes. Comparing the theoretical spectrum with an experimental one helps in the precise assignment of vibrational bands. eurjchem.commdpi.com

NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental NMR spectra, especially for complex molecules where signals may overlap. mdpi.comfordham.edu

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Visible absorption spectrum. gaussian.comfaccts.de The analysis of the molecular orbitals involved in these electronic transitions (e.g., π → π* or n → π*) provides insight into the nature of the absorption bands. faccts.de

While these computational techniques are powerful, specific computed spectra for this compound are not documented in the searched literature.

Reaction Mechanism Computational Modeling and Energy Profile Calculations

The computational modeling of reaction mechanisms for halogenated quinoline systems is crucial for understanding their synthesis, stability, and potential transformations. DFT calculations are a primary method for elucidating these mechanisms, allowing researchers to map out the potential energy surface of a reaction, identify transition states, and calculate activation energy barriers. hku.hkscirp.org

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems. For instance, theoretical studies on quinolin-4-one derivatives using DFT with the B3LYP functional have been employed to investigate keto-enol tautomerism. scirp.orgscirp.org These calculations help determine the relative stability of different isomers and can explain experimental outcomes, such as the failure to obtain certain products due to the position of tautomeric equilibrium. scirp.org One key finding from such studies is that the presence of a bromine substituent can increase the reactivity of the quinoline ring system. scirp.org

Energy profile calculations provide quantitative data on the feasibility of a reaction pathway. In a study on a related diarylamine, 4-((2,4-dibromo-6-(tert-butyl)phenyl)amino)-5-fluoroquinoline-3-carbonitrile, DFT calculations were used to predict the conformational energy profile. nih.gov The calculations revealed a significant energy barrier for the interconversion between different conformations, providing evidence for the molecule's structural stability. nih.gov This type of analysis is vital for understanding atropisomerism and rotational stability in substituted quinolines.

A thesis investigating various halogenated compounds, including quinoline-based phototriggers, utilized DFT computations to examine reaction mechanisms. hku.hk Such studies can identify the rate-determining steps and clarify the influence of halogen substituents on the reaction pathways, such as in water-catalyzed decomposition reactions. hku.hk

Table 1: Example of Predicted Energetic Barrier for a Related Dibromofluoroquinoline Derivative This table illustrates the type of data obtained from energy profile calculations for a complex quinoline system.

| Compound | Conformation | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) | Computational Method |

| 4-((2,4-dibromo-6-isopropyl-3-methoxyphenyl)amino)-5-fluoroquinoline-3-carbonitrile | trans | 0 | >30 | DFT |

| 4-((2,4-dibromo-6-isopropyl-3-methoxyphenyl)amino)-5-fluoroquinoline-3-carbonitrile | cis | 3.84 | >30 | DFT |

| Data sourced from a study on atropisomerically stable diarylamines. nih.gov |

Advanced Quantum Chemical Descriptors and Reactivity Indices

Advanced quantum chemical descriptors derived from DFT calculations offer profound insights into the reactivity and electronic nature of molecules. These indices are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to the Frontier Molecular Orbital theory of chemical reactivity. acs.orgmdpi.com

The key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. acs.orgmdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from the energy difference between the LUMO and HOMO (the HOMO-LUMO gap). A smaller gap generally implies lower hardness and higher reactivity. acs.orgacs.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its behavior as an electrophile. Molecules with high electrophilicity indices are considered good electron acceptors. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates directly to the chemical stability and reactivity of the molecule. A small energy gap is associated with higher reactivity because less energy is required to promote an electron from the HOMO to the LUMO. acs.org In metal complexes of fluoroquinolines, the complexation often reduces the HOMO-LUMO gap compared to the free ligand, suggesting an increase in the biological activity of the complexes. acs.orgresearchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for Related Fluoroquinoline Systems This interactive table presents calculated quantum chemical parameters for a fluoroquinoline ligand and its metal complexes from a recent study, demonstrating how these values are used to assess reactivity.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) |

| Fluoroquinoline Ligand¹ | -5.701 | -2.914 | 2.787 | 4.307 | 1.393 |

| Zn(II) Complex¹ | -5.196 | -4.193 | 1.003 | 4.694 | 0.501 |

| Co(II) Complex¹ | -4.893 | -4.279 | 0.614 | 4.586 | 0.307 |

| ¹Data derived from a computational study on (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol and its metal complexes. acs.org |

Dibromofluoroquinoline Scaffolds As Versatile Building Blocks in Organic Synthesis Research

Precursors for the Synthesis of Novel Polyfunctionalized Quinoline (B57606) Derivatives

The reactivity of the bromine and fluorine substituents on the "4,8-Dibromo-6-fluoroquinoline" core is distinct, offering a platform for controlled chemical modifications. The bromine atoms at the 4 and 8 positions are amenable to a range of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6 position can participate in nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is crucial for the regioselective introduction of various functional groups.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are instrumental in forming new carbon-carbon and carbon-nitrogen bonds at the bromine-substituted positions. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting "this compound" with corresponding boronic acids or esters. Similarly, the Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by reacting with terminal alkynes, a valuable transformation for the synthesis of extended π-conjugated systems. The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines, leading to the synthesis of various aminoquinoline derivatives.

The fluorine atom at the 6-position, activated by the electron-withdrawing nature of the quinoline ring, is susceptible to nucleophilic attack. This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines, further expanding the diversity of accessible derivatives. The ability to perform these transformations selectively provides a powerful tool for the synthesis of novel polyfunctionalized quinolines with tailored electronic and steric properties.

Table 1: Reactivity of "this compound" in Key Cross-Coupling Reactions

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Bond Formed |

| Suzuki-Miyaura Coupling | R-B(OR)₂, Pd catalyst, Base | 4 and/or 8 | C-C |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) cocatalyst, Base | 4 and/or 8 | C-C (alkyne) |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 4 and/or 8 | C-N |

| Nucleophilic Aromatic Substitution | Nu-H (e.g., ROH, RSH, R₂NH), Base | 6 | C-O, C-S, C-N |

Integration into Advanced Molecular Architectures for Material Science Research

The unique electronic properties of the quinoline scaffold, combined with the ability to introduce a wide range of functional groups through the bromo and fluoro substituents, make "this compound" a valuable building block in material science.

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoline derivatives are known to possess favorable charge transport properties and high fluorescence quantum yields, making them attractive candidates for use in OLEDs and OPVs. By strategically modifying the "this compound" core through cross-coupling reactions, it is possible to synthesize materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level tuning is critical for efficient charge injection, transport, and recombination in OLED devices, as well as for optimizing light absorption and charge separation in OPV cells. The introduction of various aromatic and heteroaromatic moieties can lead to the development of novel emitters, host materials, and electron or hole transport materials.

Intermediates for Fluorescent Dyes and Probes

The inherent fluorescence of the quinoline nucleus can be modulated by the introduction of different substituents. "this compound" serves as a key intermediate for the synthesis of novel fluorescent dyes and probes. The substitution pattern on the quinoline ring significantly influences the absorption and emission wavelengths, as well as the quantum yield of the resulting fluorophore. For example, the introduction of electron-donating groups via Buchwald-Hartwig amination or electron-withdrawing groups can lead to significant shifts in the emission spectra, allowing for the creation of dyes that fluoresce across the visible spectrum. Furthermore, the reactive handles on the scaffold can be used to attach specific recognition elements for the development of fluorescent probes capable of detecting specific ions, molecules, or changes in the cellular environment.

Table 2: Potential Photophysical Tuning of "this compound" Derivatives

| Substituent at C4/C8 (via Cross-Coupling) | Substituent at C6 (via SNAr) | Expected Impact on Fluorescence |

| Electron-donating groups (e.g., -NR₂) | Electron-donating group (e.g., -OR) | Red-shift in emission, potential increase in quantum yield |

| Electron-withdrawing groups (e.g., -CN) | Electron-withdrawing group (e.g., -F) | Blue-shift in emission |

| Extended π-conjugated systems | - | Modulation of absorption and emission wavelengths |

Development of Novel Ligands for Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring of "this compound" and its derivatives can act as a coordination site for metal ions. By introducing additional donor atoms through functionalization at the bromo- and fluoro-positions, it is possible to design and synthesize novel multidentate ligands. These ligands can form stable complexes with a variety of transition metals, and the electronic properties of the resulting complexes can be fine-tuned by altering the substituents on the quinoline scaffold.

These metal complexes have potential applications in catalysis, where the quinoline-based ligand can influence the reactivity and selectivity of the metal center. For example, chiral ligands derived from "this compound" could be employed in asymmetric catalysis. Furthermore, the photophysical properties of these metal complexes could be exploited in areas such as photocatalysis and sensing.

Scaffold Diversification for Exploring Chemical Space in Synthetic Methodologies

The concept of exploring chemical space is central to the discovery of new molecules with desired properties. "this compound" provides an excellent starting point for scaffold diversification due to its multiple, orthogonally reactive sites. Through combinatorial chemistry approaches, large libraries of diverse quinoline derivatives can be synthesized by systematically varying the reactants used in the cross-coupling and nucleophilic substitution reactions.

This rapid generation of a multitude of structurally distinct molecules allows for the efficient exploration of the chemical space around the quinoline core. Such libraries are invaluable in the search for new bioactive compounds, materials with novel properties, and for the development and optimization of new synthetic methodologies. The ability to readily generate a wide range of analogues from a single, versatile starting material like "this compound" accelerates the discovery process in various fields of chemical research.

Q & A

Q. What are the optimal synthetic routes for 4,8-Dibromo-6-fluoroquinoline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation of a quinoline precursor. For fluorinated quinolines, direct fluorination or halogen exchange reactions (e.g., using KF·2H₂O under microwave irradiation) can be employed . Bromination at the 4- and 8-positions can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperature (40–60°C). Optimization includes:

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., downfield shifts for Br and F substituents) and carbon connectivity.

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₀H₅Br₂FN, MW 315.96) and fragmentation patterns.

- IR spectroscopy : Detect functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).

Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities in peak assignments .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests should include:

- Thermal stability : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants to avoid hydrolysis of halogen bonds.

- Long-term analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 6-fluoroquinoline derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directed ortho-bromination : Use directing groups (e.g., –NH₂) to favor specific positions.

- Meta-bromination : Employ bulky ligands (e.g., XylSKEWPHOS) in catalytic systems to alter reaction pathways.

- Computational modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential maps .

Q. What methodologies resolve contradictions in spectroscopic data for halogenated quinolines?

- Methodological Answer : Contradictions often arise from solvent effects or isotopic patterns. Mitigation approaches:

Q. How can computational chemistry guide the design of this compound derivatives for biological activity?

- Methodological Answer : Apply in silico methods:

Q. What experimental designs are recommended for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : For Suzuki-Miyaura or Buchwald-Hartwig couplings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.